

Understanding Demeton-S-d10 Isotopic Labeling: A Technical Guide for Analytical Applications

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Compound of Interest

Compound Name: Demeton-S-d10

Cat. No.: B15553653

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Demeton-S-d10**, a deuterium-labeled isotopic variant of the organophosphate insecticide Demeton-S. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Demeton-S-d10 is a critical tool for enhancing the accuracy and reliability of analytical methods, particularly in mass spectrometry-based techniques. Its primary application is as an internal standard in the quantification of Demeton-S and its metabolites in various matrices, including environmental, agricultural, and biological samples. The ten deuterium atoms incorporated into its structure provide a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.

Core Principles of Isotopic Labeling with Demeton-S-d10

Isotopically labeled standards, such as **Demeton-S-d10**, are the gold standard for quantitative mass spectrometry. The fundamental principle lies in the co-analysis of a known concentration of the labeled standard with the sample containing the unlabeled analyte. Because **Demeton-S-d10** and Demeton-S exhibit virtually identical behavior during sample preparation (extraction, cleanup) and chromatographic separation, any analyte loss or variation in instrument response

affects both compounds equally. This co-elution and co-ionization allow for accurate quantification by calculating the ratio of the analyte's signal to that of the internal standard.

Physicochemical and Analytical Data

The following tables summarize key quantitative data for Demeton-S and its isotopically labeled counterpart, **Demeton-S-d10**. This information is essential for method development and data interpretation.

Table 1: Physicochemical Properties

Property	Demeton-S	Demeton-S-d10
Chemical Formula	<chem>C8H19O3PS2</chem>	<chem>C8H9D10O3PS2</chem>
Molecular Weight	258.34 g/mol	~268.40 g/mol
CAS Number	126-75-0	Not available
Appearance	Oily, colorless to pale yellow liquid ^[1]	Oily, colorless to pale yellow liquid

Table 2: Mass Spectrometry Data (Illustrative)

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Demeton-S	259.1	89.0	61.0
Demeton-S-d10	269.1	99.0	61.0

Note: The m/z values for **Demeton-S-d10** are illustrative and based on a +10 Da mass shift from Demeton-S. Actual values may vary depending on the specific labeling pattern and ionization method.

Experimental Protocols

The following are generalized experimental protocols for the use of **Demeton-S-d10** as an internal standard in the analysis of Demeton-S in a sample matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction

- Spiking with Internal Standard: To a known volume or weight of the sample, add a precise amount of **Demeton-S-d10** solution to achieve a final concentration appropriate for the expected analyte concentration range.
- Extraction:
 - For liquid samples (e.g., water, plasma): Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) using a C18 cartridge.
 - For solid samples (e.g., soil, food products): Homogenize the sample and extract with an appropriate solvent such as acetone or acetonitrile.^{[2][3]} A subsequent liquid-liquid partitioning or SPE cleanup may be necessary to remove interfering matrix components.
^{[2][3]}
- Concentration and Reconstitution: Evaporate the solvent from the extract under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis

- Chromatographic Separation:
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.

- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor the transitions listed in Table 2 for both Demeton-S and **Demeton-S-d10**.
- Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.

Visualizations

The following diagrams illustrate the chemical structure, a typical analytical workflow, and the quantification principle involving **Demeton-S-d10**.

Chemical Structure of Demeton-S and Demeton-S-d10

Demeton-S-d10 (Illustrative Labeling)

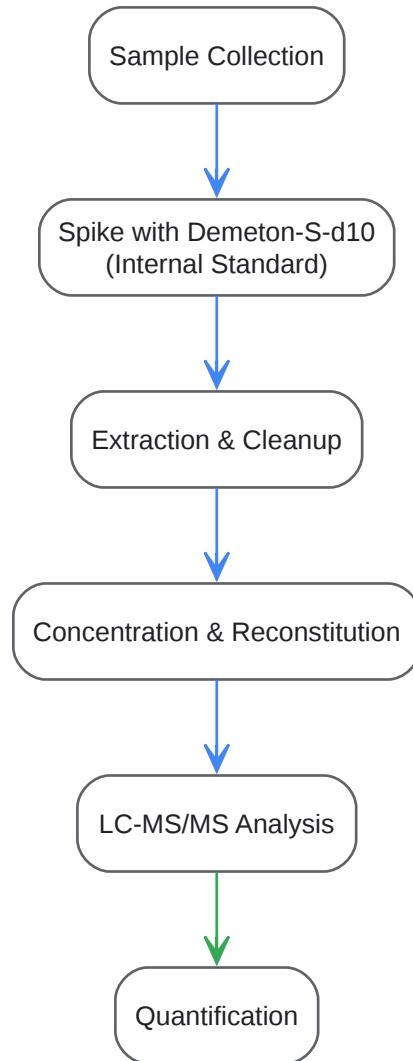
Deuterium labels (d10) are typically on the ethyl groups.

Image of Demeton-S structure with 'd10' annotation on ethyl groups

Demeton-S

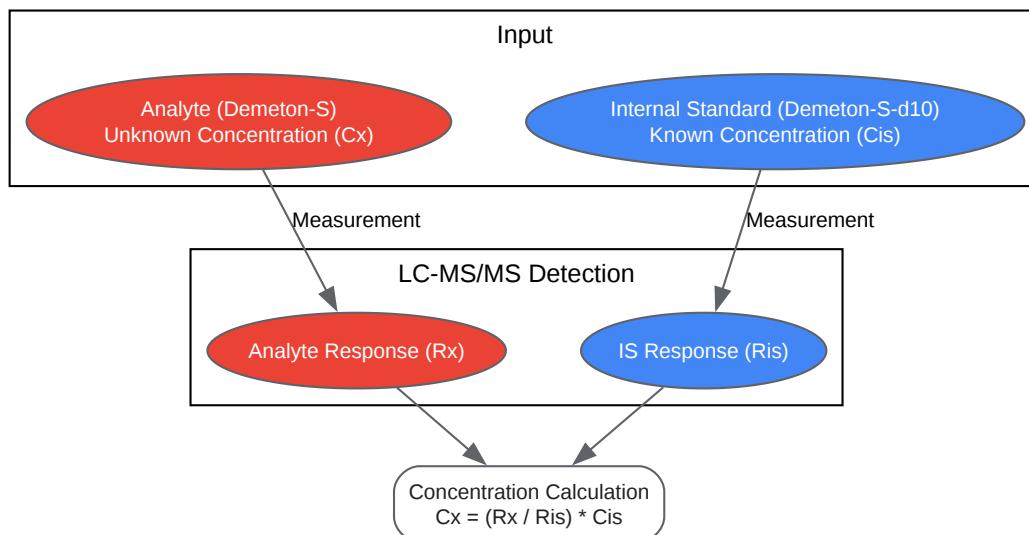
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Caption: Comparative structures of Demeton-S and its deuterated form.

Analytical Workflow Using Demeton-S-d10[Click to download full resolution via product page](#)

Caption: Standard workflow for sample analysis with an internal standard.

Principle of Quantification by Isotope Dilution

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Caption: The relationship between analyte and internal standard for accurate quantification.

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